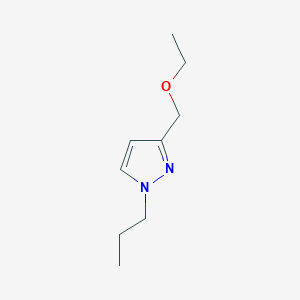

3-(ethoxymethyl)-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-6-11-7-5-9(10-11)8-12-4-2/h5,7H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPGPBSEBCFOJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 3 Ethoxymethyl 1 Propyl 1h Pyrazole Analogues

Positional and Substituent Effects on Biological Activity

The biological activity of pyrazole (B372694) derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic core. rsc.orgnih.govnih.govnih.govscispace.comnih.gov The pyrazole scaffold offers multiple sites for chemical modification, each contributing uniquely to the molecule's interaction with its biological target.

Modifications at the 1-Position (N-1 Substitution)

The substituent at the N-1 position of the pyrazole ring plays a crucial role in determining the biological activity of its analogues. Studies on various pyrazole series have demonstrated that alterations at this position can significantly impact potency and selectivity. For instance, in a series of pyrazole-based agonists, increasing the chain length of an alkyl substituent at the N-1 position from a methyl to a propyl group led to a twofold enhancement in potency. duke.edu This suggests that for 3-(ethoxymethyl)-1-propyl-1H-pyrazole, the n-propyl group may be optimal for hydrophobic interactions within the target's binding site.

Table 1: Effect of N-1 Substitution on Biological Activity

| Analog | N-1 Substituent | Relative Potency | Reference |

|---|---|---|---|

| Analog 1 | Methyl | Baseline | duke.edu |

| Analog 2 | Propyl | 2x vs. Methyl | duke.edu |

| Analog 3 | Cyclopentyl | Enhanced Potency | duke.edu |

| Analog 4 | Phenyl | Variable | scispace.com |

Modifications at the 3-Position

The 3-position of the pyrazole ring is another critical site for modification. In the parent compound, this position is occupied by an ethoxymethyl group. The nature of the substituent at C-3 can significantly influence the compound's interaction with its biological target. For instance, in a series of pyrazole derivatives, the presence of a methyl group at this position was found to be significant for high potency. nih.gov

Replacing the ethoxymethyl group with other functionalities, such as aryl or alkyl groups, can lead to substantial changes in biological activity. nih.gov For example, the introduction of a trifluoromethyl group at the 3-position has been shown to result in a drop in efficacy in some series, while an electron-donating methoxy group at the same position can lead to a complete loss of activity. acs.org These findings highlight the sensitivity of the biological target to the electronic and steric properties of the substituent at the 3-position.

Table 2: Influence of C-3 Substitution on Biological Activity

| Analog | C-3 Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Analog A | Methyl | High Potency | nih.gov |

| Analog B | Trifluoromethyl | Decreased Efficacy | acs.org |

| Analog C | Methoxy | Loss of Activity | acs.org |

Modifications at the 4-Position

The 4-position of the pyrazole ring is often a target for substitution to modulate the electronic properties and steric bulk of the molecule. In many pyrazole-based compounds, this position is unsubstituted, but the introduction of various groups can lead to significant changes in biological activity. For example, the introduction of an arylazo group at the 4-position has been identified as a key feature for a novel group of anti-biofilm agents. nih.gov

Modifications at the 5-Position

The 5-position of the pyrazole ring also presents an opportunity for structural modification to enhance biological activity. In some series of pyrazole derivatives, the presence of a substituent at the 5-position is crucial for potent activity. For example, in a series of N,N-disubstituted 2-aminobenzothiazoles, the N-propylimidazole moiety, which could be considered a complex substituent, was found to be critical for antibacterial activity. nih.gov

In other studies, the introduction of a phenyl group at the 5-position has been shown to be beneficial for activity. nih.gov The nature of this aryl group can be further modified to optimize interactions with the target. For instance, the presence of a 4-methanesulphonyl group on a phenyl ring at the C-5 position has been highlighted as important for COX-II inhibitory activity. tandfonline.com

Stereochemical Considerations in Structure-Activity Relationships

While the specific stereochemistry of this compound is not explicitly detailed in the provided context, stereochemical considerations are paramount in the design of biologically active molecules. The three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with a chiral biological target, such as a receptor or enzyme. For pyrazole derivatives that contain stereocenters, the different enantiomers or diastereomers can exhibit significantly different biological activities.

For instance, in the synthesis of fused pyrazoles, the stereochemistry of the resulting compounds is a critical aspect that is carefully controlled. biointerfaceresearch.com This implies that the spatial orientation of substituents on the pyrazole ring and any appended groups can dictate the binding affinity and efficacy of the molecule. Therefore, in the design of analogues of this compound, the introduction of chiral centers would necessitate the separation and individual biological evaluation of the stereoisomers to identify the more active configuration.

Molecular Scaffolding and Analog Design for Enhanced Potency and Selectivity

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability. nih.govglobalresearchonline.netmdpi.com The design of new analogues of this compound can leverage the principles of molecular scaffolding to enhance potency and selectivity. This involves retaining the core pyrazole structure while systematically modifying the peripheral substituents to optimize interactions with the biological target. rsc.org

One strategy for analogue design is the use of scaffold hopping, where the pyrazole core is replaced by another bioisosteric heterocycle to explore new chemical space and potentially improve properties. However, a more common approach is the decoration of the existing pyrazole scaffold with various functional groups. For example, the connection of the pyrazole ring with other cyclic structures has been shown to be a successful strategy in the design of anticancer drugs. mdpi.com

The development of potent and selective inhibitors often involves an iterative process of design, synthesis, and biological testing. For instance, in the development of NAAA inhibitors, an in-depth SAR analysis led to the discovery of a lead compound which was further optimized through structural modifications to improve its physicochemical and drug-like properties. acs.org This highlights the importance of a systematic approach to analogue design, where each part of the molecule is carefully considered and modified to achieve the desired biological profile.

Computational Chemistry and in Silico Drug Design for Pyrazole Compounds

Molecular Modeling Techniques

Molecular modeling encompasses a range of computational methods used to represent and simulate the three-dimensional structures and dynamic behavior of molecules. For pyrazole (B372694) derivatives, these techniques are crucial for understanding their structural properties, which in turn dictate their biological activity.

Homology Modeling

Homology modeling is a technique used to predict the 3D structure of a protein when its amino acid sequence is known but its experimental structure (determined by methods like X-ray crystallography or NMR spectroscopy) is not. The process relies on using the known experimental structure of a related homologous protein as a template. For pyrazole-based drug discovery, if a novel pyrazole compound targets a protein without a known structure, homology modeling can be employed to build a reliable 3D model of that protein. This generated model is essential for subsequent studies, such as molecular docking, to predict how the pyrazole ligand might bind.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The specific 3D conformation of a drug molecule is critical for its ability to bind to a biological target. For a molecule like 3-(ethoxymethyl)-1-propyl-1H-pyrazole, the flexibility of the propyl and ethoxymethyl side chains allows it to adopt various conformations. Computational conformational analysis can identify the most stable, low-energy conformations of the molecule, providing insights into the likely bioactive shape it adopts when interacting with a protein's binding site.

Molecular Docking Simulations

Molecular docking is a prominent in silico technique that predicts the preferred orientation of one molecule (the ligand, e.g., a pyrazole derivative) when bound to a second molecule (the receptor, e.g., a protein). This method is fundamental to structure-based drug design, helping to elucidate binding mechanisms and predict the strength of the interaction.

Ligand-Protein Binding Mode Prediction

Docking algorithms systematically explore various possible binding poses of a ligand within the active site of a target protein. The goal is to identify the most plausible binding mode, which is typically the one with the lowest energy. For a pyrazole compound, docking simulations can predict its precise orientation in the protein's binding pocket, revealing which parts of the molecule are involved in key interactions. This information is vital for designing more potent inhibitors by modifying the pyrazole scaffold to enhance these interactions.

Binding Affinity Calculations and Scoring Functions

After predicting the binding pose, scoring functions are used to estimate the binding affinity—the strength of the interaction between the ligand and the protein. A lower binding energy value typically corresponds to a more stable ligand-protein complex and, consequently, higher binding affinity. These scoring functions evaluate various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonds. The calculated binding affinity helps in ranking different pyrazole derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing.

Interactive Table: Example Binding Affinity Data for Pyrazole Derivatives

Below is a representative data table illustrating how binding affinity results are typically presented. Note that this data is exemplary and not specific to this compound.

| Compound Class | Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) |

| Pyrazole Derivative A | Kinase X | GlideScore | -9.5 |

| Pyrazole Derivative B | Kinase X | AutoDock Vina | -8.8 |

| Pyrazole Derivative C | Protease Y | GoldScore | -10.2 |

Identification of Key Amino Acid Interactions (Hydrogen Bonds, Hydrophobic Contacts)

One of the most valuable outcomes of molecular docking is the detailed map of interactions between the ligand and the amino acid residues of the protein. These interactions govern the specificity and strength of binding. Key interactions for pyrazole-based ligands often include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while attached functional groups can act as donors or acceptors, forming critical connections with polar amino acid residues.

Hydrophobic Contacts: The nonpolar regions of the pyrazole ring and its substituents (like the propyl group) can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine, helping to anchor the ligand in the binding site.

Pi-Stacking: The aromatic pyrazole ring can engage in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Interactive Table: Example Amino Acid Interactions

This table demonstrates how key interactions identified from a docking simulation might be cataloged. This data is illustrative for a generic pyrazole compound.

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Pyrazole Nitrogen | ASN 102 | 2.9 |

| Hydrogen Bond | Ethoxy Oxygen | LYS 54 | 3.1 |

| Hydrophobic Contact | Propyl Chain | VAL 88 | 3.8 |

| Hydrophobic Contact | Propyl Chain | ILE 150 | 4.1 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the dynamic behavior and conformational space of molecules over time. eurasianjournals.com For pyrazole derivatives, MD simulations provide critical insights into how these ligands interact with their biological targets, such as proteins and enzymes, revealing the stability of the ligand-target complex and the key interactions that govern binding affinity. eurasianjournals.comnih.gov

MD simulations are instrumental in understanding the dynamic nature of pyrazole derivatives when bound to a biological target. researchgate.net By simulating the movements of atoms over a period, typically nanoseconds, researchers can observe the conformational changes in both the ligand and the protein. nih.govrsc.org One key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions between the simulated structure and a reference structure over time. nih.govrsc.org

A stable RMSD value for the protein and the ligand during the simulation suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov For instance, in a 100 ns simulation of a pyrazole derivative bound to RET kinase, the ligand's RMSD stabilized after 10 ns with minimal fluctuations, indicating a stable conformation within the active site. nih.gov Similarly, simulations of pyrazole-carboxamide derivatives with carbonic anhydrase isoenzymes showed good stability with minor conformational changes. nih.gov This exploration of conformational space is crucial for validating docking poses and understanding the flexibility of the ligand within the binding pocket. nih.govrsc.org

| MD Simulation Parameter | Purpose in Pyrazole-Target Complex Analysis | Typical Findings |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the ligand and protein over the simulation time. nih.govrsc.org | The system reaches equilibrium, indicated by a plateau in the RMSD plot, confirming a stable binding mode for the pyrazole derivative. nih.gov |

| Root Mean Square Fluctuation (RMSF) | To measure the flexibility of individual amino acid residues in the protein upon ligand binding. rsc.org | Minimal fluctuations are observed in the active site residues, while loop regions may show higher flexibility. nih.govresearchgate.net |

| Intermolecular Interactions | To analyze the persistence and nature of interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrazole ligand and the target. nih.govrsc.org | Key interactions identified in docking studies are often maintained throughout the simulation, confirming their importance for binding. nih.gov |

MD simulations allow for a detailed analysis of the intermolecular interactions that contribute to the stability of the pyrazole-target complex in a dynamic state. nih.gov These simulations can track the formation and breakage of hydrogen bonds, hydrophobic interactions, and other non-covalent forces over the entire simulation period. nih.govrsc.org

Studies on pyrazole derivatives as kinase inhibitors have used MD simulations to confirm that the critical hydrogen bonds and hydrophobic interactions predicted by molecular docking are maintained throughout the simulation. nih.gov For example, the simulation of a pyrazole-containing imide derivative with the protein Hsp90α helped to explore the most probable binding mode and the stability of key interactions, such as hydrogen bonds with specific aspartate residues and π-π stacking with phenylalanine residues. researchgate.net This dynamic view provides a more realistic assessment of binding affinity and the energetic contributions of specific interactions than static docking models alone. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. ej-chem.orgijpsr.commdpi.com For pyrazole derivatives, QSAR is widely used to understand the structural requirements for a specific biological activity, predict the potency of new compounds, and guide the design of more effective therapeutic agents. researchgate.netnih.gov

Two-dimensional (2D) QSAR models establish a linear relationship between the biological activity of compounds and their 2D structural descriptors. nih.gov These models are developed using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govacs.org

In the study of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, 2D QSAR models were successfully generated. nih.govacs.org These models indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors. nih.govacs.org Similarly, a 2D QSAR study on pyrazole derivatives as acetylcholine (B1216132) esterase inhibitors found that molecular volume and the number of multiple bonds were key descriptors for predicting activity. shd-pub.org.rsshd-pub.org.rs

The predictive power of a 2D QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated coefficient (Q²), which assesses the model's predictive ability. nih.gov Robust 2D QSAR models have been used to predict the anticancer activity of newly synthesized pyrazole derivatives against various cancer cell lines, demonstrating their utility in virtual screening. nih.gov

| QSAR Model Type | Statistical Method | Application Example for Pyrazoles | Key Statistical Parameters |

| 2D QSAR | Multiple Linear Regression (MLR), Partial Least Squares (PLS) nih.govacs.org | Predicting EGFR kinase inhibitory activity of 1H-pyrazole-1-carbothioamide derivatives. nih.govacs.org | R² (coefficient of determination), Q² (cross-validated coefficient), R²pred (predictive R² for external test set). nih.govnih.govresearchgate.net |

| 3D QSAR (CoMFA) | Partial Least Squares (PLS) researchgate.net | Analyzing fungicidal activity of 2-alkyl-5-pyrazoyl-1,3,4-oxadiazoles. researchgate.net | r² (non-cross-validated coefficient), q² (cross-validated coefficient). nih.govnih.gov |

| 3D QSAR (CoMSIA) | Partial Least Squares (PLS) researchgate.net | Investigating EGFR kinase inhibitors among pyrazole-thiazolinone derivatives. nih.gov | r² (non-cross-validated coefficient), q² (cross-validated coefficient). nih.govnih.gov |

Three-dimensional (3D) QSAR models provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. The most common 3D QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netaacrjournals.org

CoMFA calculates the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) fields around a set of aligned molecules. researchgate.net These field values are then correlated with biological activity using PLS analysis. researchgate.net The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA study on benzodipyrazoles as CDK2 inhibitors produced a statistically robust model (q² = 0.699) that provided insights for designing more potent compounds. nih.gov

CoMSIA is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive analysis. researchgate.netresearchgate.net CoMSIA models often show superior predictive ability compared to CoMFA. nih.gov In a study of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors, the CoMSIA model (q² = 0.740) was found to be more predictive than the CoMFA model (q² = 0.644). nih.gov The contour maps generated from CoMFA and CoMSIA studies on various pyrazole series have been instrumental in guiding the synthesis of new analogs with enhanced potency. researchgate.netnih.govresearchgate.net

The success of any QSAR model depends on the appropriate selection of molecular descriptors that can effectively capture the structural variations responsible for differences in biological activity. nih.govresearchgate.net These descriptors can be broadly categorized.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, molar refractivity (MR), and shape indices. shd-pub.org.rsresearchgate.net The steric fields in CoMFA are a primary example. researchgate.net

Electronic/Electrostatic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. nih.gov Electrostatic fields in CoMFA and CoMSIA are crucial electronic descriptors. researchgate.netnih.gov Quantum-chemical descriptors derived from Density Functional Theory (DFT) calculations have also been used effectively in QSAR models for pyrazole derivatives. nih.gov

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule or its fragments, which is critical for membrane permeability and interaction with hydrophobic pockets in receptors. The logarithm of the partition coefficient (Log P) is a classic example. researchgate.net Hydrophobic fields are a key component of CoMSIA. researchgate.net

Topological Descriptors: These are numerical indices derived from the 2D representation of a molecule, describing aspects like molecular connectivity and branching. researchgate.netnih.gov

Hydrogen Bonding Descriptors: CoMSIA explicitly models the potential for hydrogen bond donor and acceptor interactions, which are critical for specific ligand-target recognition. researchgate.net

The selection of these descriptors is crucial for building a predictive QSAR model. For instance, studies on pyrazole derivatives have shown that a combination of steric, electrostatic, and hydrophobic descriptors often yields the most robust and predictive models. researchgate.netnih.gov

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. scielo.br For pyrazole compounds, VS has been instrumental in identifying novel inhibitors for various therapeutic targets. nih.govtojqi.net

High-Throughput Virtual Screening (HTVS)

High-Throughput Virtual Screening (HTVS) involves the rapid, automated screening of very large compound libraries, often containing millions of compounds, against a biological target. digitellinc.comnih.gov The primary goal of HTVS is to reduce a massive virtual library to a more manageable number of promising candidates for further investigation. researchgate.net This is often achieved using a hierarchical approach, starting with less computationally intensive methods to filter the library, followed by more rigorous and accurate techniques on the reduced set. researchgate.net

A notable application of HTVS in the context of pyrazole derivatives was the discovery of novel Cyclin-Dependent Kinase 8 (CDK8) inhibitors. chemmethod.comchemmethod.com In this study, a library of 12,606 pyrazole compounds was screened against the crystal structure of CDK8. chemmethod.comchemmethod.com The screening process involved multiple stages, which successfully identified seven type I and two type II inhibitors. chemmethod.comchemmethod.com The use of HTVS in this context highlights its efficiency and cost-effectiveness in rapidly identifying potential anticancer agents with a specific chemical scaffold. chemmethod.comchemmethod.com The pyrazole scaffold was strategically chosen for its ability to form favorable interactions, such as hydrogen bonds and π-π stacking, within the CDK8 active site. chemmethod.comchemmethod.com

Structure-Based Virtual Screening (SBVS)

Structure-Based Virtual Screening (SBVS) relies on the three-dimensional structure of the biological target, which is typically determined through experimental methods like X-ray crystallography or NMR spectroscopy. scielo.br Molecular docking is the core engine of SBVS, where candidate ligands are computationally placed into the binding site of the target, and their binding affinity is estimated using a scoring function. researchgate.net

An example of SBVS leading to the discovery of novel pyrazole-based inhibitors involved the screening of approximately 340,000 small molecules against the active site of the proteasome, a key target in cancer therapy. fiu.edunih.gov This screening, followed by in vitro assays and chemical optimization, led to the identification of a potent proteasome inhibitor with a pyrazole scaffold. fiu.edunih.gov This compound demonstrated excellent metabolic stability and significant efficacy in suppressing tumor growth in vivo. fiu.edunih.gov This success underscores the power of SBVS in identifying novel chemotypes for challenging drug targets.

Pharmacophore Mapping for Drug Design Optimization

Pharmacophore modeling is a powerful tool in drug design, particularly when the 3D structure of the target receptor is unknown. researchgate.netpjps.pk A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.net

For pyrazole derivatives, pharmacophore mapping has been successfully applied to understand their SAR and guide the design of more potent compounds. In a study on pyrazole derivatives with anti-proliferative activity, a three-point pharmacophore model was developed. nih.govpjps.pk This model consisted of two hydrophobic groups and one hydrogen bond acceptor as the key pharmacophoric features. nih.govpjps.pk The best-developed pharmacophore hypothesis yielded a statistically significant 3D-QSAR model with a high correlation coefficient (R² = 0.909), indicating its predictive power. nih.govpjps.pk This model was further validated by accurately predicting the activity of a test set of molecules. nih.govpjps.pk Such validated pharmacophore models serve as valuable templates for the virtual screening of new compound libraries and for the optimization of existing lead compounds to enhance their anti-proliferative activity. nih.govacs.orgpjps.pk

The following table illustrates a representative pharmacophore model for pyrazole-based Janus Kinase (JAK) inhibitors, highlighting the key chemical features and their roles in binding. acs.org

| Pharmacophoric Feature | Description | Example Interaction in Pyrazole Derivatives |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Nitrogen atoms in the pyrazole ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | -NH group attached to the pyrazole scaffold. |

| Hydrophobic (HY) | A non-polar group that interacts with hydrophobic regions of the target. | Substituted phenyl rings on the pyrazole core. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyrazole ring itself or aromatic substituents. |

ADMET Prediction (Preclinical Computational Assessment)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical determinants of its clinical success. Predicting these properties at an early stage of drug discovery using in silico methods can significantly reduce the attrition rate of compounds in later developmental phases. For pyrazole derivatives, various computational models are employed to predict their ADMET profiles. tojqi.netsemanticscholar.orgijper.org

In silico ADMET prediction studies on various series of pyrazole derivatives have been conducted to assess their drug-likeness. researchgate.netnih.govsemanticscholar.org These studies often utilize web-based platforms and specialized software to calculate a range of pharmacokinetic and toxicological parameters. semanticscholar.org For instance, in a study of pyrazole derivatives as potential COVID-19 main protease inhibitors, ADMET properties were predicted using the pkCSM web server. semanticscholar.org The results of such in silico analyses can guide the selection of compounds with favorable ADMET profiles for further experimental evaluation. nih.govsemanticscholar.orgnih.gov

Key ADMET parameters that are commonly predicted for pyrazole compounds include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and adherence to Lipinski's rule of five are assessed to predict oral bioavailability. nih.govresearchgate.net

Distribution: Predictions of blood-brain barrier (BBB) penetration and plasma protein binding help in understanding the distribution of the compound in the body. chemmethod.comchemmethod.com

Metabolism: The potential for a compound to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes is a key consideration to avoid drug-drug interactions.

Excretion: The route and rate of elimination of the compound and its metabolites are predicted.

Toxicity: A range of toxicological endpoints are assessed, including AMES toxicity (mutagenicity), hepatotoxicity, and skin sensitization. nih.gov

The following table provides a summary of predicted ADMET properties for a series of pyrazole-carboxamides bearing a sulfonamide moiety, investigated as carbonic anhydrase inhibitors. nih.gov

| ADMET Property | Predicted Outcome for Pyrazole-Carboxamides | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | Good absorption predicted for some derivatives. | Indicates potential for oral administration. |

| AMES Toxicity | Predicted to be non-mutagenic. | Suggests a lower risk of carcinogenicity. |

| Hepatotoxicity | Predicted to be non-hepatotoxic. | Indicates a lower risk of liver damage. |

| Skin Sensitization | Predicted to be non-sensitizing. | Suggests a lower risk of allergic reactions upon skin contact. |

Preclinical Pharmacological Evaluation and Mechanism of Action Studies of Pyrazole Derivatives

Target Identification and Validation

The initial stages of drug discovery for pyrazole (B372694) derivatives often involve identifying and validating specific biological targets through which they exert their effects. These studies are crucial for understanding the mechanism of action and guiding further development.

Enzyme Inhibition Studies

The pyrazole nucleus has been incorporated into molecules designed to inhibit a wide array of enzymes implicated in various diseases.

Kinases: Pyrazole derivatives have been investigated as inhibitors of several protein kinases. For instance, a series of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives were developed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.govnih.gov One of the most potent compounds, (R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile, exhibited an IC50 value of 227 nM against JNK3. nih.gov Other studies have shown pyrazole carboxamides inhibiting mitogen-activated protein kinase (MEK) and pyrazole-substituted resorcinols inhibiting Phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory cell recruitment to tumors. frontiersin.orgresearchgate.net

DNA Gyrase and Topoisomerase: Certain pyrazole derivatives have shown inhibitory activity against bacterial DNA gyrase and human topoisomerases, enzymes critical for DNA replication and topology. A series of 1,3-diaryl substituted pyrazole-based thiourea derivatives were evaluated for their antimicrobial properties, with one compound effectively inhibiting DNA gyrase supercoiling activity at a concentration 8 times its minimum inhibitory concentration (MIC). rsc.org

Other Enzymes: The pyrazole scaffold is also found in inhibitors of other key enzymes. One study identified a pyrazole derivative as a potent inhibitor of xanthine oxidase (IC50 of 0.83 μM), an enzyme linked to cancer through oxidative stress. nih.gov The well-known anti-inflammatory drug Celecoxib, which features a pyrazole ring, is a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. frontiersin.org

Receptor Antagonism/Agonism Studies

Pyrazole derivatives have been synthesized to modulate the activity of various cell surface receptors.

Cannabinoid Receptors: Structure-activity relationship studies have led to the development of 1,3-disubstituted pyrazole derivatives as partial agonists of the human cannabinoid receptors CB1 and CB2. nih.gov One such compound, featuring an α,α-dimethylbenzyl amide moiety, was identified as a peripherally selective partial agonist of hCB1, suggesting potential therapeutic applications while minimizing central nervous system effects. nih.gov

H2-receptors: The pyrazole structure is present in Betazole, a known H2-receptor agonist, highlighting the scaffold's utility in modulating histamine receptors. mdpi.com

Other Receptors: In the search for regulators of the apelinergic system, a novel pyrazole-based small molecule was identified as an agonist of the apelin receptor. Systematic modifications of this lead compound, particularly at the N1 position of the pyrazole core with moieties like n-propyl, resulted in potent agonists with EC50 values under 100 nM in calcium mobilization assays. duke.edu

DNA Binding and Topoisomerase Inhibition Assays

Beyond direct enzyme inhibition, some pyrazole derivatives exert their anticancer effects by interacting with DNA and inhibiting topoisomerase enzymes, which are vital for managing DNA topology during cell processes.

Several studies have confirmed that pyrazole derivatives can bind to DNA. nih.govjst.go.jp Spectroscopic and viscosity measurements have been used to investigate these interactions, with some 1H-pyrazole-3-carboxamide derivatives showing a strong ability to affect DNA conformation, likely through minor groove binding. jst.go.jp

Pyrazolo[1,5-a]indole derivatives have been identified as catalytic inhibitors of human DNA topoisomerases I and II (topo I and II). nih.gov Unlike "topo poisons" which stabilize the enzyme-DNA cleavage complex, these compounds inhibit the catalytic activity of the enzymes without a significant accumulation of these complexes. nih.gov One derivative, GS-5, acted as a dual inhibitor of both topo I and topo II with IC50 values in the range of 10-30 µM. nih.gov Other pyrazolo[4,3-f]quinoline derivatives have also been synthesized and shown to inhibit topoisomerase IIα activity at levels comparable to the standard drug etoposide. mdpi.com

In Vitro Pharmacological Activity Spectrum

Following target identification, the pharmacological effects of pyrazole derivatives are characterized across a spectrum of in vitro models, particularly for anticancer and anti-inflammatory activities.

Anticancer/Antiproliferative Activity

The cytotoxic potential of pyrazole derivatives has been extensively documented against a variety of human cancer cell lines.

Cell Line Studies: Numerous pyrazole analogues have demonstrated significant growth-inhibitory activity. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives showed marked cytotoxicity against MCF-7 (breast), A549 (lung), and PC-3 (prostate) cancer cell lines, with IC50 values as low as 3.9 μM. rsc.org Another pyrazole derivative showed high potency against the HCT-116 human colon cancer cell line with an IC50 of 4.2 μM. nih.gov The table below summarizes the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9–35.5 μM | rsc.org |

| Pyrazole Derivative | HCT-116 (Colon) | 4.2 μM | nih.gov |

| Pyrazole Derivative | HepG2 (Liver) | 4.4 μM | nih.gov |

| Pyrazolo[1,5-a]indole | Human Cancer Panel | Moderate to Strong | nih.gov |

| Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | < 8 µM | mdpi.com |

Apoptosis Induction and Cell Cycle Modulation: The anticancer effects of pyrazole derivatives are often mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Studies on 1,3,5-trisubstituted-1H-pyrazoles revealed that their cytotoxic action is linked to the activation of pro-apoptotic proteins like Bax and Caspase-3, and the inhibition of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, some of these compounds were shown to induce DNA damage, evidenced by increased comet tail length, suggesting they trigger genotoxic stress that can lead to apoptosis. rsc.org

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of several anti-inflammatory agents, primarily through the inhibition of enzymes in the arachidonic acid pathway.

The anti-inflammatory properties of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. frontiersin.orgnih.gov The selective COX-2 inhibition by celecoxib is a prime example. globalresearchonline.net Beyond COX inhibition, some pyrazole and pyrazoline derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.govnih.gov In vivo studies in animal models, such as the carrageenan-induced paw edema test, have confirmed the potent anti-inflammatory effects of various novel pyrazole derivatives. semanticscholar.orgdocumentsdelivered.com For example, certain 1-phenyl-1H-pyrazole derivatives demonstrated strong anti-inflammatory activity in rats. semanticscholar.org

Antimicrobial Activity (Antibacterial, Antifungal, Antitubercular)

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies highlighting their efficacy against a variety of bacterial and fungal strains. The structural versatility of the pyrazole nucleus allows for the development of compounds with broad-spectrum activity.

Antibacterial Activity:

Research has shown that certain pyrazole derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, some coumarin-substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL mdpi.com. Similarly, other studies have reported on pyrazole derivatives that are potent growth inhibitors of Acinetobacter baumannii with MIC values as low as 1.56 µg/mL mdpi.com. The introduction of different substituents on the pyrazole ring can significantly influence the antibacterial potency. For example, compounds with chloro- and bromo-substituents have shown notable antimicrobial activity due to their lipophilic properties mdpi.com. A series of pyrazole analogs were found to possess good antibacterial activity against Gram-positive and Gram-negative organisms through the inhibition of type II bacterial topoisomerases nih.gov.

Antifungal Activity:

Several pyrazole derivatives have also been identified as having significant antifungal properties. Studies have demonstrated the efficacy of these compounds against various fungal pathogens nih.gov. For example, some pyrimidinopyrazoles have shown significant activity against Candida albicans and Aspergillus niger nih.gov. The development of pyrazole-based compounds continues to be a promising area for the discovery of new antifungal agents mdpi.comnih.gov.

Antitubercular Activity:

The pyrazole scaffold is also a subject of investigation for the development of new antitubercular agents. Various pyrazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis nih.govglobalresearchonline.net.

Table 1: Antibacterial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Coumarin-substituted pyrazoles | MRSA | 3.125 | mdpi.com |

| Pyrazole derivatives | Acinetobacter baumannii | 1.56 | mdpi.com |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains | <1 | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | 4 | nih.gov |

| Pyrazole-thiazole hybrids | S. aureus and K. planticola | 1.9-3.9 | nih.gov |

Antioxidant Activity (Radical Scavenging, ROS Inhibition)

Pyrazole derivatives have been investigated for their antioxidant properties, with many compounds demonstrating the ability to scavenge free radicals and inhibit reactive oxygen species (ROS). The antioxidant capacity of these compounds is often attributed to their chemical structure, which can be modified to enhance this activity nih.gov.

Studies have utilized various assays to evaluate the antioxidant potential of pyrazole derivatives, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays nih.gov. The results from these studies indicate that certain pyrazole derivatives possess excellent radical scavenging activity, sometimes comparable to standard antioxidants like ascorbic acid nih.gov. The introduction of specific functional groups to the pyrazole ring can significantly impact its antioxidant efficacy nih.gov.

Table 2: Antioxidant Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Assay | Activity | Reference |

| Naphthyl-pyrazole derivatives | DPPH, NO, Superoxide radical scavenging | Excellent | nih.gov |

| Pyrazole based sulfonamides | DPPH free radical scavenging | Significant | nih.gov |

| Pyrazolo-enaminones | DPPH assay | Good | researchgate.net |

Neuroprotective and Central Nervous System Activities (Analgesic, Sedative, Antidepressant, Anticonvulsant)

The pyrazole scaffold is a key feature in many compounds exhibiting neuroprotective and central nervous system (CNS) activities. These derivatives have been explored for their potential in treating a range of neurological disorders manipal.edubenthamdirect.comingentaconnect.com.

Analgesic Activity:

Several pyrazole derivatives have been reported to possess significant analgesic properties globalresearchonline.netrjpbr.com. The fusion of the pyrazole nucleus with other heterocyclic rings, such as thiophene, has been shown to yield compounds with potent analgesic effects rjpbr.com.

Anticonvulsant Activity:

The anticonvulsant activity of pyrazole derivatives has been demonstrated in various preclinical models nih.govresearchgate.net. Studies have shown that certain substituted pyrazoles can offer significant protection against seizures induced by maximal electroshock and subcutaneous pentylenetetrazole nih.gov.

Neuroprotective Activity:

Recent research has focused on the neuroprotective effects of pyrazole derivatives manipal.edubenthamdirect.comingentaconnect.com. These compounds are being investigated for their potential to mitigate neuroinflammation and microglia-mediated neurotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases nih.gov. Some pyrazole analogs have been shown to reduce the neurotoxic secretions from immune-stimulated microglia-like cells and protect neuronal cells from cytotoxic damage nih.gov.

Antidiabetic Activity

Pyrazole derivatives have emerged as a promising class of compounds for the development of novel antidiabetic agents nih.govresearchgate.netinnspub.net. Their therapeutic potential is attributed to their ability to act on various targets involved in glucose homeostasis researchgate.net.

Several pyrazole-containing compounds have been reported to exhibit hypoglycemic activity in preclinical models of diabetes nih.gov. The mechanism of action for many of these derivatives involves the inhibition of enzymes such as α-glucosidase and α-amylase, which play a crucial role in carbohydrate digestion and absorption tandfonline.comfrontiersin.org. For instance, a series of acyl pyrazole sulfonamides were found to be potent α-glucosidase inhibitors, with some compounds showing significantly higher potency than the standard drug, acarbose frontiersin.org.

Table 3: Antidiabetic Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Activity (IC50) | Reference |

| Acyl pyrazole sulfonamides | α-glucosidase inhibition | 1.13 - 28.27 µM | frontiersin.org |

| Pyrazole-3-one derivatives | Hypoglycemic activity | Potent | nih.gov |

| Pyrazole-tetrazole hybrids | α-amylase inhibition | Potent | innspub.net |

Enzyme Inhibitor Profiling

The pyrazole scaffold is a common feature in a variety of enzyme inhibitors, highlighting its importance in drug design and discovery dtu.dkchemscene.com. Pyrazole derivatives have been shown to inhibit a wide range of enzymes involved in various physiological and pathological processes.

For example, certain pyrazole derivatives are potent inhibitors of type II topoisomerases, which are essential enzymes for bacterial replication, making them attractive candidates for the development of new antibacterial agents nih.gov. Other pyrazole-based compounds have been identified as inhibitors of enzymes such as N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme that is a potential target for novel antibiotics nih.gov. Furthermore, pyrazole derivatives have been evaluated as inhibitors of carbonic anhydrase, α-glycosidase, and cholinesterase enzymes, which are implicated in a variety of diseases including diabetes, glaucoma, and Alzheimer's disease researchgate.net.

In Vivo Preclinical Pharmacological Investigations (Animal Models)

While in vitro studies provide valuable initial data, in vivo preclinical investigations in animal models are crucial for evaluating the efficacy and pharmacological properties of new compounds.

Efficacy Assessment in Disease Models

Several pyrazole derivatives have demonstrated efficacy in various animal models of disease. For instance, in a study on prion diseases, 3,5-diphenylpyrazole (DPP) derivatives were shown to significantly increase the survival time of scrapie-infected mice in both therapeutic and prophylactic settings asm.org. The onset of the disease was delayed by 37 days after intraperitoneal administration and 42 days after oral administration asm.org.

In models of inflammation, certain pyrazole derivatives have shown potent anti-inflammatory activity. For example, some novel pyrazole-based compounds exhibited excellent in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model mdpi.com. Furthermore, in a study investigating trypanocidal activity, a pyrazole derivative demonstrated efficacy in a 3D microtissue model, which mimics the tissue microarchitecture and physiology of Trypanosoma cruzi infection nih.gov.

Target Engagement Confirmation in Biological Systems

Confirmation of target engagement is a critical step in the preclinical evaluation of any potential therapeutic agent. For pyrazole derivatives, including compounds such as 3-(ethoxymethyl)-1-propyl-1H-pyrazole, a variety of biophysical and cell-based assays are employed to verify direct interaction with their intended biological targets within a complex cellular environment. These assays are essential for establishing a clear link between the compound's mechanism of action and its observed physiological effects.

One of the most powerful techniques for confirming target engagement in intact cells and tissues is the Cellular Thermal Shift Assay (CETSA) . acs.orgresearchgate.netnih.govrsc.orgnih.gov This method is based on the principle that the binding of a ligand, such as a pyrazole derivative, to its target protein increases the protein's thermal stability. nih.gov Consequently, the ligand-bound protein is more resistant to heat-induced denaturation and aggregation. nih.gov

In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. Following heat treatment, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of the target protein remaining in the soluble fraction at different temperatures is then quantified, often by Western blotting or mass spectrometry. nih.gov An increase in the melting temperature (Tm) of the target protein in the presence of the compound provides direct evidence of target engagement.

For instance, in a study evaluating a series of pyrazole-based inhibitors of Lactate Dehydrogenase A (LDHA), CETSA was used to confirm that the lead compounds directly interacted with and stabilized LDHA in cancer cells. nih.gov The results demonstrated a clear dose-dependent thermal stabilization of LDHA, correlating well with the compounds' enzymatic and cellular activities. nih.gov A real-time CETSA (RT-CETSA) platform has also been developed to improve the throughput and sensitivity of this assay, allowing for the rapid screening of structure-activity relationships for a large number of compounds. acs.org

Table 1: Representative Data from a Cellular Thermal Shift Assay (CETSA) for a Pyrazole Derivative Targeting Protein X

| Temperature (°C) | Relative Amount of Soluble Protein X (Vehicle Control) | Relative Amount of Soluble Protein X (+ Pyrazole Derivative) |

| 37 | 100% | 100% |

| 45 | 95% | 100% |

| 50 | 70% | 98% |

| 55 | 40% | 90% |

| 60 | 15% | 75% |

| 65 | 5% | 50% |

| 70 | <1% | 20% |

In addition to CETSA, other biophysical techniques are utilized to characterize the binding of pyrazole derivatives to their targets. Surface Plasmon Resonance (SPR) is a label-free method that can determine the kinetics of binding, including the association (on-rate) and dissociation (off-rate) constants, providing insights into the drug-target residence time. nih.gov In the study of LDHA inhibitors, SPR was instrumental in demonstrating that a longer drug-target residence time was a key predictor of cellular potency. nih.gov

Circular Dichroism (CD) spectroscopy can be employed to investigate conformational changes in the target protein upon ligand binding. mdpi.com Furthermore, for pyrazole derivatives that are designed to interact with DNA, techniques such as electronic absorption spectra, fluorescence spectroscopy, and viscosity measurements can confirm binding and elucidate the mode of interaction, such as intercalation or groove binding. jst.go.jp

Chemical proteomics approaches, such as the use of Kinobeads , offer another powerful strategy for identifying the cellular targets of kinase inhibitors, a common application for pyrazole derivatives. acs.orgresearchgate.netukm.mynih.govebi.ac.uk Kinobeads are composed of a mixture of kinase inhibitors immobilized on a solid support, which are used to capture a large portion of the cellular kinome from a cell lysate. nih.gov In a competitive binding experiment, the cell lysate is pre-incubated with the pyrazole-based inhibitor of interest before being applied to the Kinobeads. The inhibitor will compete with the beads for binding to its target kinases. By using quantitative mass spectrometry to analyze the proteins that are pulled down by the beads, it is possible to identify the specific kinases that the compound interacts with and to determine its selectivity profile across the kinome. nih.gov This approach is invaluable for both on-target validation and off-target identification. researchgate.net

Table 2: Illustrative Kinobeads Competition Binding Data for a Pyrazole-based Kinase Inhibitor

| Kinase Target | Apparent Dissociation Constant (Kdapp) |

| Target Kinase A | 15 nM |

| Off-target Kinase B | 250 nM |

| Off-target Kinase C | 1.2 µM |

| Off-target Kinase D | > 10 µM |

Finally, molecular docking studies can provide a computational model of the binding interaction between a pyrazole derivative and its target protein. nih.gov These in silico methods can predict the binding mode and identify key amino acid residues involved in the interaction, which can then be validated through site-directed mutagenesis and subsequent binding assays. The combination of these varied experimental and computational approaches provides a robust and comprehensive confirmation of target engagement for pyrazole derivatives in biological systems, which is a prerequisite for their further development as therapeutic agents.

Metabolic Pathways and Preclinical Pharmacokinetics of Pyrazole Derivatives

Biotransformation Studies

The biotransformation of pyrazole-containing compounds involves a variety of metabolic reactions, leading to the formation of more polar metabolites that can be readily excreted. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation) metabolism.

Hydroxylation represents a key Phase I metabolic pathway for many xenobiotics, including pyrazole (B372694) derivatives. This process, primarily mediated by cytochrome P450 (CYP) enzymes, involves the introduction of a hydroxyl group onto the molecule. Studies on various pyrazole-based compounds have identified hydroxylation as a major metabolic route. For instance, the metabolism of certain pyrazole-containing drugs leads to the formation of hydroxylated metabolites. In preclinical studies with the BACE1 inhibitor GNE-892, which contains a pyrimidine (B1678525) ring that can be biotransformed into a pyrazole, hydroxylation at the oxo-imidazole or pyrimidyl-tetrahydro-naphthalene moieties was observed as a major metabolic pathway psu.edu. Similarly, studies on tenatoprazole (B1683002), an imidazopyridine derivative, have shown that CYP2C19 preferentially catalyzes hydroxylation at the C-5 position to form 5'-hydroxy tenatoprazole semanticscholar.org. While direct studies on 3-(ethoxymethyl)-1-propyl-1H-pyrazole are not available, the general principles of drug metabolism suggest that hydroxylation could occur on the propyl or ethoxymethyl side chains.

Following Phase I metabolism, or for parent compounds with suitable functional groups, pyrazole derivatives can undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate elimination.

Glucuronidation: This is a major conjugation pathway for pyrazole derivatives. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to the pyrazole nucleus or its metabolites. N-glucuronidation at the pyrazole ring nitrogens is a common metabolic route. For example, the platelet-derived growth factor receptor tyrosine kinase inhibitor JNJ-10198409 forms three N-glucuronides: an N-amine-glucuronide, a 1-N-pyrazole-glucuronide, and a 2-N-pyrazole-glucuronide nih.gov. Studies have shown that multiple UGT1A enzymes are responsible for the glucuronidation of pyrazole compounds nih.govresearchgate.net.

Riboside Formation: The formation of riboside conjugates has also been identified as a metabolic pathway for pyrazole. In a study investigating the metabolism of pyrazole itself, pyrazole ribosides were among the seven structurally identified urinary metabolites psu.edu. This indicates that conjugation with ribose is a potential, though perhaps less common, metabolic route for this class of compounds.

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Enzymes, UGT Enzymes)

The metabolism of pyrazole derivatives is orchestrated by a suite of drug-metabolizing enzymes, primarily from the Cytochrome P450 and UGT superfamilies.

Cytochrome P450 Enzymes: The CYP superfamily of enzymes is central to the oxidative metabolism of pyrazole derivatives. Inhibition studies have implicated the CYP3A family as being significantly involved in the metabolism of pyrazolo[3,4-d]pyrimidine derivatives nih.gov. For these compounds, CYP-dependent reactions include oxidative dechlorination and N-dealkylation nih.gov. Furthermore, CYP2E1 is known to metabolize a range of small, hydrophobic molecules, including pyrazole and its derivatives nih.gov. The interaction of pyrazoles with CYP2E1 can be complex, with some derivatives acting as inhibitors nih.gov. Tenatoprazole metabolism to 5'-hydroxy tenatoprazole and tenatoprazole sulfone is primarily catalyzed by CYP2C19 and CYP3A4, respectively semanticscholar.org.

UGT Enzymes: UDP-glucuronosyltransferases are the key enzymes in the glucuronidation of pyrazole derivatives. Several UGT isoforms have been shown to be active in this process. For the N-glucuronidation of JNJ-10198409, UGT1A9, UGT1A8, UGT1A7, and UGT1A4 were the most active isozymes in forming one of the glucuronides, while UGT1A9 was the most active for another, followed by UGT1A3, UGT1A7, and UGT1A4 nih.gov. The glucuronidation of 5-membered tertiary N-heterocycles like pyrazoles is mainly mediated by UGT1A1, UGT1A3, and UGT1A9 researchgate.net.

The following table summarizes the kinetic parameters for the metabolism of a pyrazolo[3,4-d]pyrimidine derivative (Compound 1) by different liver microsomes and recombinant CYP3A4.

| Biological System | Km (µM) |

| Rat Liver Microsomes (RLM) | 32.7 |

| Human Liver Microsomes (HLM) | 21.8 |

| cDNA CYP3A4 | 48.7 |

| Data derived from a study on pyrazolo[3,4-d]pyrimidine derivatives. nih.gov |

This interactive table presents the UGT enzymes involved in the glucuronidation of a pyrazole derivative, JNJ-10198409, and their relative activities.

| UGT Isozyme | Activity towards Glu-A Formation | Activity towards Glu-B Formation |

| UGT1A9 | Most Active | Most Active |

| UGT1A8 | Active | Not Mentioned |

| UGT1A7 | Active | Active |

| UGT1A4 | Active | Active |

| UGT1A3 | Not Mentioned | Active |

| Data reflects the relative activity of different UGT isozymes in the formation of two different N-glucuronides (Glu-A and Glu-B) of JNJ-10198409. nih.gov |

Identification and Structural Elucidation of Metabolites (Preclinical)

Preclinical studies are essential for identifying and characterizing the metabolites of new chemical entities. The structural elucidation of metabolites is typically achieved using a combination of analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. In a study on the biotransformation of GNE-892, three novel metabolites formed by the conversion of a pyrimidine ring to a pyrazole were identified in rats psu.edu. Their structures were characterized using HRMS and NMR psu.edu. Similarly, the three N-glucuronides of JNJ-10198409 were positively identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and NMR nih.gov. The use of stable isotope-labeled compounds can greatly aid in the identification of metabolites, as demonstrated in a study of pyrazole metabolism where deuterated pyrazole was used psu.edu.

Stability Studies in Biological Matrices (In Vitro Preclinical)

In vitro stability studies in biological matrices such as liver microsomes and hepatocytes are a critical component of preclinical drug development. These studies provide an early indication of the metabolic clearance of a compound. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated good metabolic stability in both human and rat liver microsomes nih.gov. The BACE1 inhibitor GNE-892 was found to be moderately stable in rat liver microsomes and hepatocytes, and stable in monkey and human preparations psu.edu. Such studies are crucial for predicting the in vivo pharmacokinetic behavior of a compound.

Emerging Trends and Future Directions in Pyrazole Research

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates. premierscience.comrjsocmed.comnih.govijettjournal.orgnih.gov These technologies can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. For pyrazole (B372694) derivatives, AI and ML algorithms can be employed to design molecules with enhanced target specificity and reduced off-target effects. While these powerful computational tools are being applied to the broader class of pyrazoles, there is currently no specific research demonstrating the use of AI or ML in the discovery or development of 3-(ethoxymethyl)-1-propyl-1H-pyrazole. The application of such in silico methods could potentially uncover novel biological targets and therapeutic applications for this compound.

Development of Multi-Targeted Pyrazole Agents

There is a growing interest in developing multi-targeted drugs that can simultaneously modulate multiple biological pathways involved in a disease. This approach can offer improved efficacy and a reduced likelihood of drug resistance. The pyrazole scaffold has been utilized in the design of multi-kinase inhibitors and other multi-targeted agents for the treatment of cancer and other complex diseases. nih.gov These efforts, however, have focused on more structurally complex pyrazole derivatives. The potential of this compound as a multi-targeted agent remains to be investigated. Its simpler structure could serve as a foundational fragment for the design of novel multi-targeted ligands.

Exploration of Novel Synthetic Methodologies and Green Chemistry Applications

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. nih.govorganic-chemistry.orgyoutube.com However, there is a continuous drive to develop more efficient, sustainable, and environmentally friendly synthetic methods. mdpi.comresearchgate.netbenthamdirect.comthieme-connect.comnih.gov These "green chemistry" approaches often involve the use of microwave irradiation, ultrasound, solvent-free reactions, and reusable catalysts to minimize waste and energy consumption. While numerous green synthetic routes have been developed for various pyrazole derivatives, specific methodologies tailored to the synthesis of this compound are not prominently featured in the current literature. The application of green chemistry principles to its synthesis could offer significant advantages in terms of cost-effectiveness and environmental impact.

| Synthetic Approach | Description | Potential Green Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reaction rates. | Reduced reaction times, lower energy consumption. mdpi.comnih.gov |

| Ultrasonication | Employs high-frequency sound waves to enhance chemical reactivity. | Improved yields, milder reaction conditions. researchgate.net |

| Solvent-Free Reactions | Conducts reactions without the use of a solvent. | Reduced solvent waste, simplified purification. mdpi.comresearchgate.net |

| Aqueous Media Synthesis | Uses water as a benign and readily available solvent. | Environmentally friendly, cost-effective. researchgate.netthieme-connect.com |

Advancements in Molecular Imaging and Radiotracer Development (e.g., Fluorine-18 labeled pyrazoles for PET)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for improving diagnostics. Fluorine-18 is a commonly used radionuclide for PET due to its favorable decay properties. nih.govfrontiersin.org Pyrazole-based structures have been investigated as scaffolds for the development of Fluorine-18 labeled radiotracers for imaging various biological targets, such as enzymes and receptors. nih.govnih.gov There is no current research on the development of a Fluorine-18 labeled version of this compound for PET imaging. Such a radiotracer could potentially be used to study the in vivo distribution and target engagement of this compound, should a biological target be identified.

Therapeutic Repositioning of Pyrazole Derivatives

Therapeutic repositioning, or drug repurposing, is the process of identifying new therapeutic uses for existing drugs. This strategy can significantly reduce the time and cost of drug development. The diverse biological activities of pyrazole derivatives make them attractive candidates for therapeutic repositioning. While there are instances of pyrazole-containing drugs being investigated for new indications, there is no available information on any efforts to reposition this compound. Identifying a novel therapeutic application for this compound would require extensive screening and preclinical studies.

Q & A

Q. What are the established synthetic methodologies for preparing 3-(ethoxymethyl)-1-propyl-1H-pyrazole?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted propenones and hydrazine derivatives. For example, highlights a one-step synthesis of pyrazoline derivatives by reacting propenones with hydrazine and acetic/propionic acid under reflux conditions . To introduce the ethoxymethyl group, nucleophilic substitution or alkylation reactions may be employed, as seen in analogous imidazole derivatives (e.g., introducing ethoxymethyl via brominated intermediates in ) . Purification typically involves silica gel chromatography, as demonstrated in pyrazole-carboxylate syntheses ( ) .

Q. How is the purity of this compound assessed in research settings?

- Methodological Answer : Purity is commonly evaluated using high-performance liquid chromatography (HPLC) with UV detection or LC-MS, as described for structurally similar pyrazole derivatives ( ) . Melting point analysis and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) are also critical for confirming chemical identity and detecting impurities ( ) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : 1H and 13C NMR are essential for verifying substituent positions and molecular structure. For instance, provides detailed NMR chemical shifts for fluorinated pyrazole analogs, which can guide assignments for the ethoxymethyl and propyl groups . Fourier-transform infrared (FTIR) spectroscopy helps confirm functional groups (e.g., ether C-O stretching for ethoxymethyl). Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

- Methodological Answer : Regioselectivity in pyrazole formation can be controlled using directing groups or optimizing reaction conditions. demonstrates that substituents on propenones influence cyclization regiochemistry during pyrazoline synthesis . For ethoxymethyl introduction, protecting group strategies (e.g., temporary silylation of hydroxyl groups) or steric hindrance minimization may improve selectivity, as seen in imidazole functionalization ( ) . Computational modeling (e.g., DFT) can predict favorable reaction pathways .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining yield and purity?

- Methodological Answer : Scale-up requires optimizing solvent systems, catalyst loading, and temperature. reports successful synthesis of ethyl pyrazole-carboxylates using N,N-dimethylacetamide as a solvent and potassium carbonate as a base at 80°C for 10 hours, which could be adapted . Continuous flow chemistry may enhance reproducibility, while in-line monitoring (e.g., PAT tools) ensures reaction progress tracking. Recrystallization or preparative HPLC ( ) can maintain purity during large-scale purification .

Q. How do structural modifications at the ethoxymethyl group impact the compound’s physicochemical properties and bioactivity?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are recommended. For example, replacing the ethoxy group with other alkoxy or aryloxy moieties (as in ) can alter lipophilicity (logP) and solubility, impacting bioavailability . Computational tools like molecular docking or ADMET prediction models (e.g., SwissADME) can forecast pharmacokinetic changes. In vitro assays (e.g., enzyme inhibition in or antimicrobial testing in ) should be paired with HPLC-based stability studies to correlate structural changes with functional outcomes .

Q. What analytical techniques resolve structural ambiguities in substituted pyrazoles like this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination, as shown for pyrazole-amide derivatives in . Dynamic NMR (e.g., VT-NMR) can detect rotational barriers in ethoxymethyl or propyl groups. 2D NMR techniques (COSY, HSQC, HMBC) are critical for assigning proton and carbon correlations, especially in distinguishing regioisomers ( ) .

Contradictions and Data Gaps

- Synthesis Efficiency : and suggest divergent approaches (condensation vs. nucleophilic substitution), requiring optimization based on substituent compatibility .

- Bioactivity Data : Limited direct evidence exists for this compound’s biological activity. Researchers should extrapolate from structurally related pyrazoles (e.g., anti-inflammatory or antimicrobial assays in ) and validate via targeted in vitro models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.